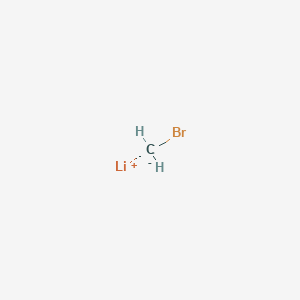
Lithium, (bromomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, (bromomethyl)- is an organolithium compound that features a bromomethyl group attached to a lithium atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds. It is often used as a reagent in various chemical reactions, particularly in the formation of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium, (bromomethyl)- typically involves the reaction of bromomethane with lithium metal. One common method is to react bromomethane with lithium in an anhydrous ether solvent under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithium metal.
Industrial Production Methods
Industrial production of lithium, (bromomethyl)- follows similar principles but on a larger scale. The process involves the careful handling of lithium metal and bromomethane, ensuring that the reaction conditions are tightly controlled to maximize yield and minimize byproducts. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, (bromomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Anhydrous ether solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used.
Temperature: Reactions are often carried out at low temperatures to control the reactivity of the lithium compound.
Major Products
The major products formed from reactions involving lithium, (bromomethyl)- depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product will be the corresponding substituted compound.
Aplicaciones Científicas De Investigación
Lithium, (bromomethyl)- has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Materials Science: It is used in the preparation of advanced materials with specific properties.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism by which lithium, (bromomethyl)- exerts its effects involves the formation of reactive intermediates. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-carbon bonds. The lithium atom stabilizes the negative charge on the intermediate, facilitating the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Lithium, (chloromethyl)-: Similar to lithium, (bromomethyl)- but with a chloromethyl group instead of a bromomethyl group.
Lithium, (iodomethyl)-: Similar to lithium, (bromomethyl)- but with an iodomethyl group instead of a bromomethyl group.
Uniqueness
Lithium, (bromomethyl)- is unique due to its specific reactivity profile. The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
92533-92-1 |
|---|---|
Fórmula molecular |
CH2BrLi |
Peso molecular |
100.9 g/mol |
Nombre IUPAC |
lithium;bromomethane |
InChI |
InChI=1S/CH2Br.Li/c1-2;/h1H2;/q-1;+1 |
Clave InChI |
JLEFJNSIUHZNFU-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH2-]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
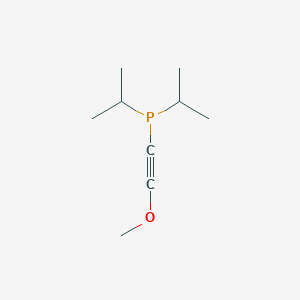
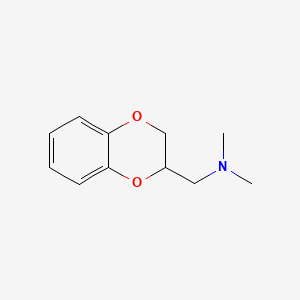
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
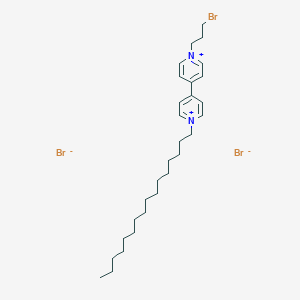
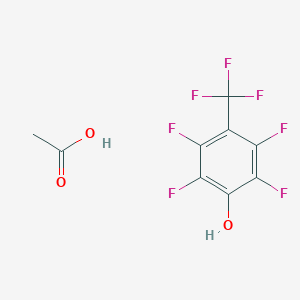
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
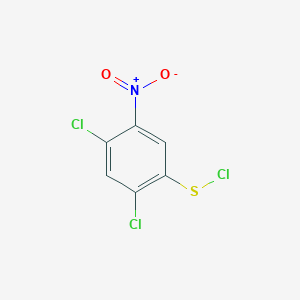
![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)
